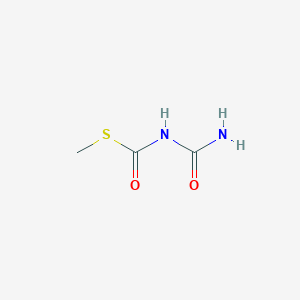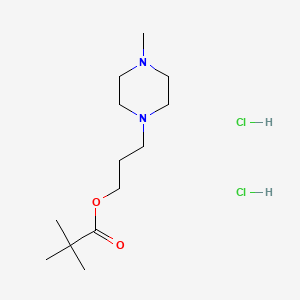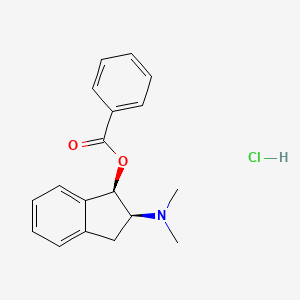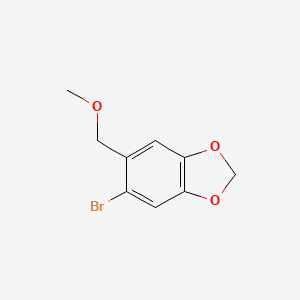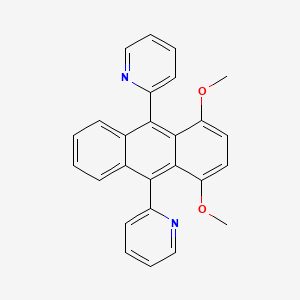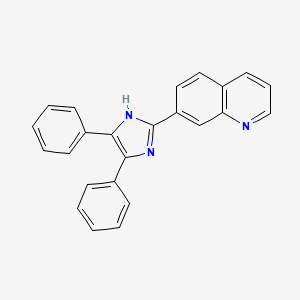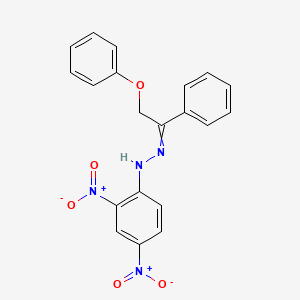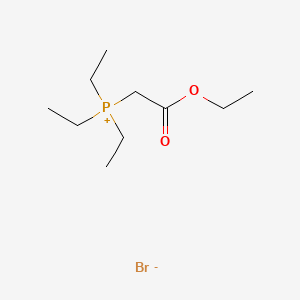
Carbethoxymethyltriethylphosphonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbethoxymethyltriethylphosphonium bromide is a quaternary phosphonium salt that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a phosphonium center bonded to three ethyl groups and a carbethoxymethyl group, with bromide as the counterion.
准备方法
Synthetic Routes and Reaction Conditions
Carbethoxymethyltriethylphosphonium bromide can be synthesized through the reaction of triethylphosphine with ethyl bromoacetate. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine. The general reaction scheme is as follows:
P(C2H5)3+BrCH2COOEt→[P(C2H5)3CH2COOEt]+Br−
The reaction is usually carried out in a solvent such as acetonitrile or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing product purity.
化学反应分析
Types of Reactions
Carbethoxymethyltriethylphosphonium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield phosphines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, cyanides, and thiolates. Reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Various substituted phosphonium salts.
Oxidation: Phosphine oxides.
Reduction: Triethylphosphine and related derivatives.
科学研究应用
Carbethoxymethyltriethylphosphonium bromide has diverse applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: Investigated for its potential in modifying biomolecules and as a reagent in biochemical assays.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other phosphonium salts.
作用机制
The mechanism by which carbethoxymethyltriethylphosphonium bromide exerts its effects involves the interaction of the phosphonium center with various molecular targets. The positively charged phosphonium ion can interact with negatively charged species, facilitating reactions such as nucleophilic substitution. The carbethoxymethyl group provides additional reactivity, allowing for further functionalization of the compound.
相似化合物的比较
Similar Compounds
Triethylphosphine: Lacks the carbethoxymethyl group, making it less reactive in certain contexts.
Tetraethylphosphonium Bromide: Contains an additional ethyl group, altering its reactivity and solubility.
Carbethoxymethyltriphenylphosphonium Bromide: Contains phenyl groups instead of ethyl groups, significantly changing its chemical properties.
Uniqueness
Carbethoxymethyltriethylphosphonium bromide is unique due to the presence of the carbethoxymethyl group, which imparts additional reactivity and versatility compared to other phosphonium salts. This makes it particularly valuable in applications requiring specific functionalization and reactivity.
属性
CAS 编号 |
32348-62-2 |
|---|---|
分子式 |
C10H22BrO2P |
分子量 |
285.16 g/mol |
IUPAC 名称 |
(2-ethoxy-2-oxoethyl)-triethylphosphanium;bromide |
InChI |
InChI=1S/C10H22O2P.BrH/c1-5-12-10(11)9-13(6-2,7-3)8-4;/h5-9H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
YPQPKUFWYHKVQC-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)C[P+](CC)(CC)CC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


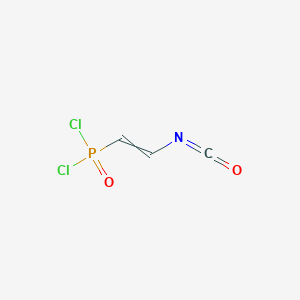
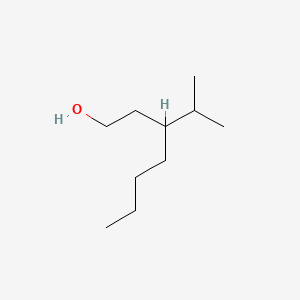
![1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B14675565.png)

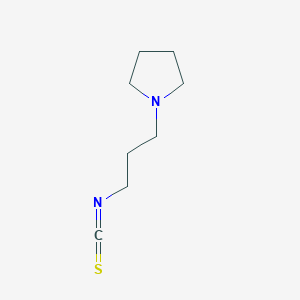
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]](/img/structure/B14675585.png)
